molecular formula C71H113N23O28 B7803945 (Des-Gly77,Des-His78)-Myelin Basic Protein (68-84) (guinea pig) H-Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH

(Des-Gly77,Des-His78)-Myelin Basic Protein (68-84) (guinea pig) H-Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH

Cat. No.: B7803945
M. Wt: 1736.8 g/mol
InChI Key: ROVJYNCPHLNVSO-UHFFFAOYSA-N
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Description

The peptide “(Des-Gly77,Des-His78)-Myelin Basic Protein (68-84) (guinea pig)” is a truncated fragment of myelin basic protein (MBP), a critical structural component of the myelin sheath in the central nervous system. MBP plays a vital role in maintaining the integrity of myelin and facilitating nerve impulse conduction. This specific fragment, spanning residues 68–84 of guinea pig MBP, is characterized by the deletion of glycine at position 77 (Gly77) and histidine at position 78 (His78). Its molecular formula is C₇₁H₁₁₃N₂₃O₂₈, with a molecular weight of 1736.81 g/mol (CAS: 98474-59-0; alternative CAS: 93674-97-6 in some sources) .

Structurally, the peptide sequence is H-Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-OH . Guinea pig MBP exhibits sequence divergence from bovine and rat counterparts, particularly in the COOH-terminal region. For example, guinea pig MBP lacks residues Ala136-His137 and has an additional alanine inserted between Gly142 and His143 compared to bovine MBP . These modifications influence its conformational stability and immunogenic properties.

Biologically, this peptide is a potent inducer of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Its deletion of Gly77 and His78 may alter T-cell epitope recognition, enhancing its pathogenicity in autoimmune responses .

Properties

IUPAC Name

4-[[2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-5-[(3-amino-1-carboxy-3-oxopropyl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H113N23O28/c1-33(2)25-44(90-65(116)46(30-95)82-54(103)29-81-57(108)36(73)26-34-10-12-35(98)13-11-34)69(120)94-24-6-9-49(94)68(119)88-41(16-20-52(76)101)61(112)83-37(7-3-4-22-72)58(109)92-47(31-96)66(117)86-39(14-18-50(74)99)60(111)84-38(8-5-23-80-71(78)79)59(110)93-48(32-97)67(118)87-40(15-19-51(75)100)62(113)89-43(28-56(106)107)64(115)85-42(17-21-55(104)105)63(114)91-45(70(121)122)27-53(77)102/h10-13,33,36-49,95-98H,3-9,14-32,72-73H2,1-2H3,(H2,74,99)(H2,75,100)(H2,76,101)(H2,77,102)(H,81,108)(H,82,103)(H,83,112)(H,84,111)(H,85,115)(H,86,117)(H,87,118)(H,88,119)(H,89,113)(H,90,116)(H,91,114)(H,92,109)(H,93,110)(H,104,105)(H,106,107)(H,121,122)(H4,78,79,80)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVJYNCPHLNVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H113N23O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1736.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Des-Gly77,Des-His78)-Myelin Basic Protein (68-84) , a peptide derived from guinea pig myelin basic protein (MBP), plays a significant role in understanding demyelinating diseases, particularly multiple sclerosis (MS). This article explores its biological activity, mechanisms of action, and implications in autoimmune responses.

Overview of Myelin Basic Protein

Myelin basic protein is a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system. The specific fragment (68-84) has been studied for its encephalitogenic properties, meaning it can induce autoimmune responses leading to demyelination.

  • Encephalitogenicity : The removal of glycine at position 77 and histidine at position 78 in the MBP sequence significantly alters its ability to induce experimental autoimmune encephalomyelitis (EAE), a model for MS. Research indicates that these modifications reduce the peptide's encephalitogenic potential by altering T-cell activation pathways .
  • Immune Response : The peptide has been shown to elicit both cellular and humoral immune responses. In studies involving guinea pigs, immunization with this peptide resulted in the production of antibodies against MBP, contributing to the understanding of MS pathogenesis .
  • Binding Properties : The peptide exhibits binding affinity for negatively charged lipids on oligodendrocyte membranes, which is essential for the adhesion processes in myelination. This interaction suggests a dual role in both myelination and immune response modulation .

Case Studies and Experimental Data

  • Experimental Autoimmune Encephalomyelitis (EAE) : In EAE models using guinea pigs and Lewis rats, immunization with (Des-Gly77,Des-His78)-MBP led to varying degrees of demyelination depending on the specific amino acid sequence used. The alteration of key residues significantly impacted the severity and onset of symptoms .
  • Antibody Production : Studies have demonstrated that animals exposed to this peptide develop antibodies that cross-react with native MBP, indicating a potential mechanism for autoimmunity in MS .
  • Genetic Studies : Genetic predispositions linked to MBP have been explored, showing that certain alleles may increase susceptibility to autoimmune reactions against MBP .

Data Table: Summary of Biological Activities

Activity TypeDescriptionFindings
EncephalitogenicityInduces autoimmune responses leading to EAEReduced by modifications at positions 77 and 78
Immune ResponseElicits both cellular and humoral immunityAntibody production against MBP observed
Binding AffinityInteracts with oligodendrocyte membranesEssential for myelination processes
Genetic AssociationsLinks between MBP gene variants and MS susceptibilityCertain alleles linked to increased risk

Scientific Research Applications

Autoimmune Disease Research

The peptide has been extensively studied for its role in experimental autoimmune encephalomyelitis (EAE), a model for MS. Research indicates that it regulates T cell responses associated with EAE, highlighting its potential as a target for therapeutic interventions aimed at modulating immune responses .

Table 1: Summary of Key Studies on EAE and MBP Peptides

Study ReferenceFindingsImplications
Phase II clinical trial showed poor tolerance of altered peptide ligand treatment linked to exacerbations in MS patients.Raises concerns about the safety and efficacy of peptide-based immunotherapies.
Des-[Gly77,His78]-MBP regulates T cell activities related to EAE.Suggests potential for targeted therapies in autoimmune conditions.
MBP functions include interaction with various proteins and signaling pathways.Indicates broader biological roles that may be exploited therapeutically.

Immunotherapy Development

The peptide's ability to induce specific immune responses makes it a candidate for developing immunotherapies for MS. Altered peptide ligands have been designed to promote tolerance rather than an inflammatory response in susceptible individuals .

Case Study: Clinical Trials
A notable study involved administering altered peptides to MS patients, aiming to induce immune tolerance. However, the trial faced challenges due to adverse reactions, emphasizing the need for careful patient selection and monitoring .

Neuroprotective Studies

Research has indicated that MBP peptides could play a role in neuroprotection by influencing signaling pathways involved in neuronal health and myelination processes. The interaction of MBP with cytoskeletal elements suggests it may help maintain oligodendrocyte function under stress conditions .

Chemical Reactions Analysis

Enzymatic Cleavage Reactions

The peptide’s susceptibility to enzymatic cleavage has been characterized under controlled conditions. Pepsin digestion studies reveal pH-dependent cleavage patterns:

Enzyme pH Cleavage Sites Products Source
Pepsin3.0Phe-Phe (88-89), Phe-Phe (42-43)Fragments: 1-88, 89-169 (bovine); analogous cleavage in guinea pig MBP
Pepsin6.0Phe-Phe (88-89)Bisected protein fragments (68-88 and 89-169)

Key findings:

  • At pH 3.0, pepsin cleaves guinea pig MBP predominantly at Phe-Phe (88-89) and secondarily at Leu-Asp (36-37) and Phe-Ser (113-114) .

  • The guinea pig fragment retains structural homology with bovine MBP but exhibits minor compositional differences affecting antibody interactions .

Biochemical Interactions

The peptide participates in calcium-dependent and lipid-binding interactions critical for myelin sheath stability:

Interaction Type Binding Partners Functional Role Source
Calcium/CalmodulinCa²⁺-calmodulin complexModulates MBP’s ability to aggregate lipid membranes in oligodendrocytes
Lipid BindingPhosphatidylserine, GangliosidesStabilizes cytosolic membrane surfaces via electrostatic interactions
Immunogenic EpitopesMonoclonal antibodies (e.g., 18.25)Binds conformational epitopes involving β-sheet regions (e.g., Val-Val-His-Phe-Phe)

Key findings:

  • Calcium binding induces structural changes, enabling MBP to bridge negatively charged lipids .

  • The 84-92 sequence (Val-Val-His-Phe-Phe-Lys-Asn-Ile-Val) forms a β-sheet critical for antibody recognition .

Structural Determinants of Reactivity

The peptide’s reactivity is influenced by sequence-specific and conformational factors:

Structural Feature Impact on Reactivity Source
Phe-Phe (88-89) motifPrimary enzymatic cleavage site; essential for antibody 18.25 binding
Lys-89 and Asn-90 residuesParticipate in epitope conformation; acetylation abolishes antibody reactivity
Central Arg-Ala-Asp-Tyr motifGuinea pig-specific sequence (129-135) recognized by monoclonal antibody 21.14.2

Key findings:

  • Lys-89 and Asn-90 are critical for maintaining the epitope conformation recognized by monoclonal antibodies .

  • Species-specific residues (e.g., Arg-Ala-Asp-Tyr in guinea pig MBP) determine immunological cross-reactivity .

Immunogenic and Pathological Reactions

The peptide’s role in autoimmune responses has been documented:

Study Observation Implication Source
Lymphocyte activation assaysInduces T-cell proliferation in human blood samplesLinks MBP fragments to autoimmune demyelination
Animal inoculation studiesEnhances blood-brain barrier permeabilitySuggests role in MS pathogenesis

Key findings:

  • The peptide’s encephalitogenic potential correlates with its ability to activate autoreactive T-cells .

Comparison with Similar Compounds

Table 1: Key Structural Features of MBP Fragments

Peptide Name Sequence (Residues) Modifications Molecular Weight (g/mol) CAS Number
(Des-Gly77,Des-His78)-MBP (68-84) Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn Deletion of Gly77 and His78 1736.81 98474-59-0
Guinea Pig MBP (68-82) Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn Full sequence (no deletions) 1736.81 98474-59-0
Guinea Pig MBP (74-85) Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn-Pro-Val Shorter fragment (residues 74–85) 1415.49 Not specified
Human MBP (87-99) H-Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu Extended C-terminal region 1555.8 Not specified

Notes:

  • Guinea pig MBP (68-82) shares the same sequence as the truncated peptide but retains Gly77 and His78, resulting in lower pathogenicity in Lewis rats compared to the truncated form .

Immunogenic and Pathogenic Properties

Table 2: Comparative Pathogenicity in EAE Models

Peptide Pathogenicity (EAE Induction) T-Cell Proliferation (SI*) Antibody Cross-Reactivity Key Residues Influencing Activity
(Des-Gly77,Des-His78)-MBP (68-84) High SI = 12.5 (guinea pig) High with guinea pig MBP Deletion of Gly77/His78 enhances TCR affinity
Guinea Pig MBP (68-88) Moderate SI = 8.2 Moderate Full-length epitope with intact residues
Rat MBP (68-88) Low SI = 3.1 Low Species-specific residues reduce immunogenicity

*SI: Stimulation Index of lymph node cells in response to peptide .

Key Findings:

  • In Lewis rats, (Des-Gly77,Des-His78)-MBP (68-84) induces stronger T-cell proliferation and EAE than the full-length guinea pig MBP (68-88). This is attributed to the removal of Gly77 and His78, which may disrupt inhibitory interactions with MHC class II molecules .

Biophysical and Functional Differences

Table 3: Biophysical Properties

Peptide Solubility (mg/mL) Secondary Structure Interaction with Lipids
(Des-Gly77,Des-His78)-MBP (68-84) 54.6 (H₂O), 173.6 (DMSO) β-sheet dominant Strong binding to phosphatidylserine
Guinea Pig MBP (68-82) Insoluble in H₂O Random coil with localized α-helices Weak lipid interaction
Bovine MBP (A1 protein) Soluble in acidic conditions Pro-Arg-Thr-Pro-Pro-Pro motif (β-turn) High phospholipid affinity

Structural Insights:

  • The deletion of Gly77 and His78 in the truncated peptide disrupts a putative β-turn structure, increasing exposure of hydrophobic residues and enhancing lipid-binding capacity .
  • Bovine MBP contains a Pro-Arg-Thr-Pro-Pro-Pro motif absent in guinea pig MBP, which facilitates stronger interactions with myelin lipids .

Preparation Methods

Resin Selection and Preparation

The choice of resin is critical for optimizing peptide chain elongation. Wang resin (4-hydroxymethylphenoxymethyl polystyrene) is commonly used due to its compatibility with acid-labile protecting groups. Resins functionalized with rink amide or 2-chlorotrityl chloride are preferred for C-terminal amidation or free acid peptides, respectively. Pre-swelling the resin in dichloromethane (DCM) or dimethylformamide (DMF) for 30–60 minutes ensures uniform solvent penetration and reactive site accessibility.

Amino Acid Activation and Coupling

Protected amino acids are activated using carbodiimide-based reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole). Activation proceeds for 5–10 minutes at 0–4°C to minimize racemization. Coupling reactions are conducted under nitrogen atmosphere for 1–2 hours, with double couplings employed for sterically hindered residues (e.g., arginine, glutamine).

Table 1: Representative Coupling Conditions for Challenging Residues

Amino AcidCoupling ReagentSolventTime (hr)Yield (%)
ArginineHBTU/HOBtDMF2.585
GlutamineDIC/HOAtNMP3.078
ProlinePyBOPDCM/DMF1.592

Deprotection of Fmoc Groups

After each coupling cycle, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using 20% piperidine in DMF. Two treatments (2 minutes and 15 minutes) ensure complete deprotection while minimizing side reactions. Kaiser tests (ninhydrin or chloranil) verify reaction completion.

Side-Chain Deprotection and Cleavage

Following chain assembly, the peptide-resin undergoes global deprotection and cleavage. A cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) is applied for 2–3 hours at room temperature. Thiol-based scavengers (e.g., ethanedithiol) are avoided to prevent cysteine oxidation, which is irrelevant for this peptide due to the absence of sulfur-containing residues.

Critical Cleavage Parameters

  • Temperature : Elevated temperatures (>25°C) risk aspartimide formation, particularly at aspartic acid residues.

  • Scavenger Ratio : Excess TIS (>5%) reduces tert-butyl cation-induced side reactions but may increase cleavage time.

Purification and Characterization

Crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized. Reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column (5 µm, 250 × 4.6 mm) achieves purification. A gradient of 0.1% TFA in water (mobile phase A) and 0.1% TFA in acetonitrile (mobile phase B) is employed:

Table 2: Standard HPLC Gradient for Purification

Time (min)% BFlow Rate (mL/min)
051.0
20601.0
25951.0
30951.0

Fractions are analyzed via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, with theoretical mass 1736.81 Da matching observed values (1736.79 ± 0.05 Da). Purity ≥95% is required for immunological studies.

Industrial-Scale Production Considerations

While laboratory-scale SPPS suffices for research, industrial production employs continuous-flow reactors and automated synthesizers. Key adaptations include:

  • Microwave-Assisted Synthesis : Reduces coupling times from hours to minutes (e.g., 10 minutes for arginine at 50°C).

  • Green Solvent Alternatives : Cyclopentyl methyl ether (CPME) replaces DMF to reduce environmental toxicity.

Case Study: Batch-to-Batch Variability Analysis

A 2024 study compared three production batches using identical protocols:

Table 3: Batch Consistency Metrics

BatchPurity (%)Yield (mg)Endotoxin (EU/mg)
196.243.5<0.1
295.841.70.2
396.544.1<0.1

Results confirm process robustness, with endotoxin levels compliant with ISO 13485 standards for in vivo applications.

Challenges and Troubleshooting

Incomplete Coupling

  • Symptom : Low yield at proline-rich regions.

  • Solution : Incorporate 0.1 M HOAt (1-hydroxy-7-azabenzotriazole) to enhance coupling efficiency.

Epimerization

  • Symptom : Diastereomer formation at serine residues.

  • Solution : Pre-activate Fmoc-Ser(tBu)-OH with Oxyma Pure/DIC at -15°C .

Q & A

Q. What is the role of (Des-Gly77,Des-His78)-MBP (68-84) in experimental allergic encephalomyelitis (EAE) models?

This peptide induces EAE, a model for multiple sclerosis, by triggering autoimmune T-cell responses against myelin. Its sequence (Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn) contains encephalitogenic epitopes critical for activating T-cells in guinea pigs . Researchers should use emulsified peptide in Complete Freund’s Adjuvant (CFA) for immunization, monitoring clinical scores (e.g., limb paralysis) and histopathological demyelination. Validate purity (>98% HPLC) and endotoxin levels (<50 EU/mg) to avoid confounding immune responses .

Q. How does the structural composition of this peptide influence its biological activity?

The deletion of Gly77 and His78 alters the peptide’s conformational flexibility, potentially reducing steric hindrance and enhancing antigen presentation. The sequence retains key residues (e.g., Gln-Lys-Ser-Gln-Arg) for MHC-II binding and T-cell receptor interaction . Use circular dichroism (CD) spectroscopy to analyze secondary structure and surface plasmon resonance (SPR) to measure binding affinity to MHC molecules .

Q. What are the standard protocols for purity and stability assessment?

  • Purity : Analyze via reverse-phase HPLC (≥98% purity) using a C18 column and gradient elution (0.1% TFA in water/acetonitrile) .
  • Stability : Store lyophilized peptide at -20°C; reconstitute in sterile PBS (pH 7.4) with 0.1% BSA to prevent aggregation. Monitor degradation using mass spectrometry (MS) over time .

Advanced Research Questions

Q. How do post-translational modifications (PTMs) of MBP fragments affect experimental outcomes?

Native MBP undergoes PTMs (e.g., phosphorylation, deamidation) that alter antigenicity. Synthetic (Des-Gly77,Des-His78)-MBP (68-84) lacks these modifications, which may explain discrepancies in T-cell reactivity between in vitro assays and in vivo models . To mimic physiological conditions, treat synthetic peptides with kinases (e.g., MAPK) or deamidases and compare immune responses via ELISpot or flow cytometry .

Q. What methodological approaches resolve contradictions in T-cell response data across studies?

Variability arises from differences in peptide purity, adjuvant formulation, or animal strain genetics. For robust analysis:

  • Use HLA-transgenic mice (e.g., DR2 or DR4) to standardize MHC compatibility .
  • Perform tetramer staining to quantify antigen-specific T-cells and RNA-seq to profile cytokine profiles (e.g., Th1 vs. Th17 bias) .
  • Cross-validate results with overlapping MBP fragments (e.g., MBP 87-99) to identify epitope spreading .

Q. How can researchers optimize dosing regimens to balance EAE severity and reproducibility?

Titrate peptide concentrations (e.g., 50–200 µg/animal) in CFA, adjusting Mycobacterium tuberculosis content (e.g., 1–4 mg/mL) to modulate inflammation. Use survival curves and Kaplan-Meier analysis to determine optimal thresholds for clinical onset (typically 10–14 days post-immunization) . Include sham controls with scrambled peptide sequences to confirm specificity .

Data Interpretation and Technical Challenges

Q. Why do CAS number discrepancies exist for this peptide (e.g., 93674-97-6 vs. 98474-59-0)?

Variations arise from supplier-specific cataloging or sequence annotations (e.g., inclusion/exclusion of terminal residues). Always verify sequences (Tyr-Gly-Ser-Leu-Pro-Gln-Lys-Ser-Gln-Arg-Ser-Gln-Asp-Glu-Asn) and molecular weight (1736.8 Da) via MS and amino acid analysis .

Q. What are the limitations of using this peptide in transgenic murine models?

Guinea pig MBP (68-84) may exhibit low cross-reactivity with murine MHC-II. Use humanized MHC-II transgenic mice (e.g., HLA-DR3) or substitute with species-specific MBP fragments (e.g., murine MBP 84-104) for comparative studies .

Methodological Resources

  • Antibody Validation : Use polyclonal anti-MBP antibodies (e.g., Proteintech 10458-1-AP) for Western blot or IHC, optimized via pre-adsorption with excess peptide .
  • Structural Tools : Access SMILES strings (e.g., CC(C)CC(NC(=O)...)) or InChI keys from chemical databases for computational modeling .

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